Facinicline hydrochloride
Overview
Description
MEM-3454, also known as N-[(3S)-1-azabicyclo[2.2.2]oct-3-yl]-1H-indazole-3-carboxamide hydrochloride, is a small molecule that acts as a partial agonist of the nicotinic alpha-7 receptor. This receptor is a highly specialized receptor found in the central nervous system. MEM-3454 has shown potential in the treatment of cognitive impairments associated with Alzheimer’s disease and schizophrenia .
Preparation Methods
The synthetic route for MEM-3454 involves several steps, starting with the preparation of the indazole core. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods for MEM-3454 are not widely documented, but they likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
MEM-3454 undergoes various chemical reactions, including:
Oxidation: MEM-3454 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on MEM-3454, potentially altering its pharmacological properties.
Substitution: Substitution reactions can introduce different functional groups into the MEM-3454 molecule, potentially enhancing its activity or selectivity. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. .
Scientific Research Applications
Chemistry: MEM-3454 serves as a model compound for studying the interactions of nicotinic alpha-7 receptors with small molecules.
Biology: Research on MEM-3454 has provided insights into the role of nicotinic alpha-7 receptors in cognitive function and neurological disorders.
Medicine: MEM-3454 has shown promise in clinical trials for the treatment of cognitive impairments associated with Alzheimer’s disease and schizophrenia. .
Mechanism of Action
MEM-3454 exerts its effects by acting as a partial agonist of the nicotinic alpha-7 receptor. This receptor is involved in various cognitive processes, including memory and learning. By binding to the receptor, MEM-3454 enhances its activity, leading to improved cognitive function. Additionally, MEM-3454 has properties of a serotonin 3 receptor antagonist, which may contribute to its therapeutic effects .
Comparison with Similar Compounds
MEM-3454 is unique in its dual activity as a nicotinic alpha-7 receptor partial agonist and serotonin 3 receptor antagonist. Similar compounds include:
Other nicotinic alpha-7 receptor agonists: Various other compounds targeting the nicotinic alpha-7 receptor have been developed, but MEM-3454’s dual activity sets it apart from many of these
Properties
IUPAC Name |
N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-1H-indazole-3-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O.ClH/c20-15(14-11-3-1-2-4-12(11)17-18-14)16-13-9-19-7-5-10(13)6-8-19;/h1-4,10,13H,5-9H2,(H,16,20)(H,17,18);1H/t13-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRLNEYJEPELSM-BTQNPOSSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)NC(=O)C3=NNC4=CC=CC=C43.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@@H](C2)NC(=O)C3=NNC4=CC=CC=C43.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
677305-02-1 | |
Record name | Facinicline hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0677305021 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FACINICLINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O6J463N18M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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